Preclinical Potency Advantage Over Metoclopramide
Alizapride is a methoxy-2-benzamide derivative that exhibits threefold greater potency than its parent compound, metoclopramide, as an antagonist of apomorphine-induced emesis in dogs [1]. This quantifiable difference establishes a clear potency advantage for alizapride in preclinical models of emesis.
| Evidence Dimension | Antiemetic Potency |
|---|---|
| Target Compound Data | 3x more potent than metoclopramide |
| Comparator Or Baseline | Metoclopramide (baseline potency = 1x) |
| Quantified Difference | 3-fold greater potency |
| Conditions | Apomorphine-induced emesis in dogs |
Why This Matters
This preclinical potency data supports alizapride's potential for effective emesis control at lower molar doses, which may translate to a different therapeutic index.
- [1] Bleiberg H, et al. Activity of a new antiemetic agent: alizapride. A randomized double-blind crossover controlled trial. Cancer Chemother Pharmacol. 1988;22(4):316-20. View Source
